molecular formula C12H10N2O4 B13988554 2-(2-Methoxyphenoxy)-5-nitropyridine

2-(2-Methoxyphenoxy)-5-nitropyridine

Cat. No.: B13988554
M. Wt: 246.22 g/mol
InChI Key: VFDPRAHSDKFOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenoxy)-5-nitropyridine is a nitro-substituted pyridine derivative featuring a 2-methoxyphenoxy group at the 2-position. For instance, lignin degradation studies involving similar β-O-4 dimers highlight its role in natural product chemistry . Additionally, related compounds such as 2-(4-methoxyphenoxy)-5-nitropyridine (CAS 71973-03-0) are noted for their fluorescence properties and synthetic versatility .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-17-10-4-2-3-5-11(10)18-12-7-6-9(8-13-12)14(15)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDPRAHSDKFOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-5-nitropyridine Intermediate

The synthesis typically begins with 2-hydroxy-5-nitropyridine, which is converted to 2-chloro-5-nitropyridine by chlorination using phosphorus oxychloride (POCl3) in the presence of a catalytic amount of dimethylformamide (DMF). The process involves refluxing the mixture, followed by cooling and isolation of the product as pale yellow needle-like crystals.

Step Reagents & Conditions Yield Notes
2-Hydroxy-5-nitropyridine chlorination Phosphorus oxychloride, DMF catalyst, reflux 2 h ~80.6% Product purity ~98.9% by HPLC; isolated by filtration and drying

This intermediate is crucial for subsequent nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution to Form 2-(2-Methoxyphenoxy)-5-nitropyridine

The key reaction involves substituting the chlorine atom on 2-chloro-5-nitropyridine with 2-methoxyphenol (o-anisole phenol) under basic conditions, often using potassium carbonate or potassium fluoride as the base in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Method Base Solvent Temperature Reaction Time Yield Notes
Potassium carbonate-mediated substitution K2CO3 DMF 85–100 °C 12–24 h 70–85% Inert atmosphere recommended; purification by column chromatography
Potassium fluoride-mediated substitution KF or CsF DMSO or 1,2-dimethoxyethane 70–130 °C 12–18 h 73–84% High purity products; requires inert atmosphere and careful workup

The reaction proceeds via nucleophilic attack of the phenoxide ion on the electron-deficient pyridine ring, displacing chloride and forming the ether linkage.

Experimental Data Summary

Parameter Typical Value/Condition
Starting material 2-Chloro-5-nitropyridine
Nucleophile 2-Methoxyphenol
Base Potassium carbonate or potassium fluoride
Solvent DMF, DMSO, or 1,2-dimethoxyethane
Temperature 70–130 °C
Reaction time 12–24 hours
Yield 70–85%
Purification Silica gel chromatography, recrystallization

Notes on Reaction Conditions and Optimization

  • Inert Atmosphere: Many procedures emphasize conducting reactions under nitrogen or argon to avoid moisture and oxygen interference.
  • Solvent Choice: Polar aprotic solvents such as DMF and DMSO are preferred to solubilize both reactants and bases, facilitating nucleophilic substitution.
  • Base Selection: Potassium carbonate is common for milder conditions; potassium fluoride or cesium fluoride can enhance nucleophilicity and reaction rates.
  • Temperature Control: Elevated temperatures (up to 130 °C) improve reaction kinetics but require careful monitoring to avoid decomposition.
  • Workup: Extraction with organic solvents, washing with brine, drying over sodium sulfate or magnesium sulfate, and chromatographic purification ensure high purity.

Representative Reaction Procedure (Adapted from Literature)

  • Preparation of 2-Chloro-5-nitropyridine:
    Dissolve 2-hydroxy-5-nitropyridine in phosphorus oxychloride, add catalytic DMF, and reflux for 2 hours. Cool, quench with ice water, filter the precipitate, wash, and dry.

  • Nucleophilic Substitution:
    In a dry flask under nitrogen, dissolve 2-chloro-5-nitropyridine and 2-methoxyphenol in DMF. Add potassium carbonate and stir at 85–100 °C for 12–24 hours. Cool, dilute with water, extract with ethyl acetate, wash, dry, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography using ethyl acetate/hexane gradients. Recrystallize if necessary.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyphenoxy)-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenoxy group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nitropyridine Derivatives

Compound Name Substituents Key Properties/Applications References
This compound 2-methoxyphenoxy (position 2), nitro (position 5) Implicated in lignin model dimer degradation; potential intermediates in organic synthesis.
2-(4-Chlorophenoxy)-5-nitropyridine 4-chlorophenoxy (position 2), nitro (position 5) Melting point: 93°C; used in pharmaceutical intermediates and agrochemicals.
2-(4-Methylphenoxy)-5-nitropyridine 4-methylphenoxy (position 2), nitro (position 5) Orthorhombic crystal structure (Pbca space group); potential material science applications.
2-(Naphthalen-2-yloxy)-5-nitropyridine Naphthyloxy (position 2), nitro (position 5) Single-crystal X-ray data (R factor: 0.054); fluorescence studies.
2-(4-Methoxyphenoxy)-3-nitropyridine 4-methoxyphenoxy (position 2), nitro (position 3) Synthesized for fluorescence property investigations; distinct nitro positioning.
2-(Dimethylamino)-5-nitropyridine Dimethylamino (position 2), nitro (position 5) Molecular weight: 167.17 g/mol; used in coordination chemistry and ligand design.
2-Chloro-5-nitropyridin-4-amine Chloro (position 2), nitro (position 5), amine (position 4) Hydrogen-bonded crystal packing (N–H···Cl/N interactions); drug synthesis applications.
2-(Ethyldisulfaneyl)-5-nitropyridine Ethyldisulfanyl (position 2), nitro (position 5) Electrophilic disulfide for thiol-thiol biocatalysis; relevance in peptide modification.

Structural and Electronic Effects

  • Substituent Position: The position of the nitro group significantly influences reactivity. For example, 2-(4-Methoxyphenoxy)-3-nitropyridine (nitro at position 3) exhibits different electronic effects compared to 5-nitro isomers, altering conjugation and stability.
  • Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., naphthyloxy ) enhance π-π stacking in crystals, whereas aliphatic groups (e.g., ethyldisulfanyl ) introduce redox-active disulfide bonds.
  • Electron-Donating/Withdrawing Groups : Methoxy groups (electron-donating) decrease electrophilicity at the pyridine ring, while nitro groups (electron-withdrawing) enhance reactivity toward nucleophilic substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.